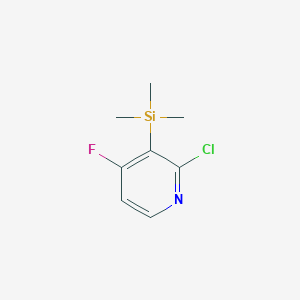

2-Chloro-4-fluoro-3-(trimethylsilyl)pyridine

Description

2-Chloro-4-fluoro-3-(trimethylsilyl)pyridine (CAS: 1934586-00-1) is a halogenated and silylated pyridine derivative with a molecular formula of C₈H₁₁ClFNSi and a molecular weight of 203.74 g/mol. This compound features a pyridine ring substituted with chlorine (position 2), fluorine (position 4), and a bulky trimethylsilyl group (position 3). It is commercially available with a purity of 97% and is used as a pharmaceutical intermediate, particularly in the synthesis of complex organic molecules .

Properties

Molecular Formula |

C8H11ClFNSi |

|---|---|

Molecular Weight |

203.71 g/mol |

IUPAC Name |

(2-chloro-4-fluoropyridin-3-yl)-trimethylsilane |

InChI |

InChI=1S/C8H11ClFNSi/c1-12(2,3)7-6(10)4-5-11-8(7)9/h4-5H,1-3H3 |

InChI Key |

KOTOGRKXWRRLJY-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1=C(C=CN=C1Cl)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Chloro-4-fluoro-3-(trimethylsilyl)pyridine typically involves:

- Starting from halogenated pyridine derivatives (e.g., dihalopyridines or trihalopyridines).

- Regioselective nucleophilic substitution to introduce fluorine or chlorine atoms at specific positions.

- Introduction of the trimethylsilyl group via organosilicon reagents or nucleophilic substitution on a suitable pyridine precursor.

These steps require careful control of reaction conditions to achieve regioselectivity and high yields.

Regioselective Nucleophilic Substitution on Halogenated Pyridines

A key step involves regioselective nucleophilic substitution on di- or tri-halogenated pyridines. According to recent research, nucleophilic substitution preferentially occurs at the 4-position of pyridine derivatives bearing multiple halogens, enabling selective functionalization at the 2- and 3-positions thereafter.

- For example, starting from 2,4-dichloropyridine or 2,4,6-trichloropyridine, hydrazine or other nucleophiles can selectively substitute chlorine atoms to afford intermediates for further functionalization.

- The trimethylsilyl group can be introduced by nucleophilic substitution using reagents such as trimethylsilyl chloride or via organolithium intermediates reacting with chloropyridines.

Use of Organosilane Reagents

Organosilane reagents such as trimethylsilane (trimethylsilyl hydride) are employed for silylation reactions. The patent literature describes the use of trimethylsilane in the presence of Lewis acids (e.g., boron trifluoride etherate) and solvents such as dichloromethane and acetonitrile to introduce trimethylsilyl groups onto aromatic rings.

- Reaction conditions typically involve low temperatures (-70 to -80 °C) to control regioselectivity and minimize side reactions.

- The use of polar aprotic solvents like tetrahydrofuran, acetonitrile, or dimethylformamide facilitates the nucleophilic substitution and silylation steps.

- Acid catalysts such as boron trifluoride diethyl etherate or trifluoroacetic acid promote the silylation reaction.

Representative Synthetic Route

A representative synthetic route based on the literature is summarized as follows:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. Starting material | 2,4-dichloropyridine or 2,4,6-trichloropyridine | Halogenated pyridine precursor |

| 2. Nucleophilic substitution | Hydrazine or fluoride source (e.g., copper fluoride) | Regioselective substitution at 4-position or 3-position |

| 3. Silylation | Trimethylsilane, Lewis acid catalyst (BF3·OEt2), solvent (CH2Cl2, acetonitrile), low temperature (-70 to -80 °C) | Introduction of trimethylsilyl group at 3-position |

| 4. Purification | Filtration, crystallization, vacuum drying | Isolation of pure 2-chloro-4-fluoro-3-(trimethylsilyl)pyridine |

Alternative Fluorination Methods

Fluorination at the 4-position can be achieved via copper fluoride-mediated fluorination or nucleophilic substitution using fluoride sources under mild conditions. This avoids harsh reagents such as anhydrous hydrogen fluoride or fluoroboric acid, making the process more industrially viable.

- For example, copper fluoride can replace conventional fluorinating agents in a one-pot process with tert-butyl nitrite and 2-chloropyridine derivatives to yield fluorinated pyridines.

- Reaction temperatures range from 0 to 60 °C with inert gas protection to maintain reaction stability.

Data Tables Summarizing Key Preparation Parameters

| Parameter | Typical Conditions / Reagents | Notes |

|---|---|---|

| Starting materials | 2,4-dichloropyridine, 2,4,6-trichloropyridine | Commercially available or synthesized |

| Nucleophilic substitution | Hydrazine, copper fluoride, fluoride salts | Regioselective substitution at pyridine ring |

| Silylation reagent | Trimethylsilane (Me3SiH), trimethylsilyl chloride | Requires Lewis acid catalyst (BF3·OEt2) |

| Solvents | Dichloromethane, acetonitrile, tetrahydrofuran | Polar aprotic solvents preferred |

| Reaction temperature | -80 °C to room temperature | Low temperature for silylation; mild for fluorination |

| Catalysts | Boron trifluoride diethyl etherate, DMF (catalytic) | Facilitate silylation and chlorination |

| Reaction time | 1–10 hours | Depending on step and scale |

| Yield | Typically 60–80% | High yields with optimized conditions |

Summary of Research Results and Industrial Considerations

- The synthetic routes for 2-Chloro-4-fluoro-3-(trimethylsilyl)pyridine rely heavily on regioselective nucleophilic substitution of halogenated pyridines followed by silylation using organosilane reagents.

- The use of mild fluorinating agents like copper fluoride improves safety and environmental footprint compared to traditional fluorination methods.

- Low temperature and polar aprotic solvents are critical to achieve high regioselectivity and yield.

- The process involves multiple steps but can be optimized for industrial scale by avoiding hazardous reagents such as pyridine or anhydrous hydrogen fluoride.

- Patent literature suggests that the combination of organolithium reagents, organosilanes, and Lewis acid catalysts provides efficient access to the target compound with good purity and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-fluoro-3-(trimethylsilyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents can be replaced by nucleophiles under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents vary.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or water.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.

Coupling Products: Biaryl compounds or other complex structures resulting from the coupling reactions.

Scientific Research Applications

2-Chloro-4-fluoro-3-(trimethylsilyl)pyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of agrochemicals and other specialty chemicals

Mechanism of Action

The mechanism by which 2-Chloro-4-fluoro-3-(trimethylsilyl)pyridine exerts its effects is primarily through its reactivity in chemical transformations. The presence of the trimethylsilyl group can influence the electronic properties of the pyridine ring, making it more reactive towards nucleophiles and electrophiles. This reactivity is harnessed in various synthetic applications to form new chemical bonds and structures .

Comparison with Similar Compounds

2-Chloro-4-iodo-3-(trimethylsilyl)pyridine

- Molecular Formula : C₈H₁₁ClINSi

- Key Differences : Replaces fluorine with iodine at position 4.

- The higher molecular weight (342.63 g/mol) may also affect solubility .

2-Chloro-3-((trimethylsilyl)ethynyl)pyridin-4-amine

- Molecular Formula : C₁₀H₁₂ClN₂Si

- Key Differences: Features an ethynyl-linked trimethylsilyl group at position 3 and an amino group at position 4.

- Implications: The ethynyl spacer reduces steric bulk near the pyridine ring, enhancing accessibility for nucleophilic attack. The amino group introduces basicity, which may influence pH-dependent stability .

2-Chloro-3-fluoro-4-(trimethylsilyl)pyridine (Positional Isomer)

- CAS : 860296-22-6

- Molecular Formula : C₈H₁₁ClFNSi (same as target compound)

- Key Differences : Substituent positions: chlorine (2), fluorine (3), trimethylsilyl (4).

- Implications : The altered substituent arrangement modifies electronic effects; the fluorine at position 3 may deactivate the ring differently, affecting regioselectivity in further functionalization .

Substituted Pyridines with Trifluoromethyl Groups

2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine

- CAS : 71701-96-7

- Molecular Formula : C₆H₂ClF₄N

- Molecular Weight : 199.54 g/mol

- Key Differences : Replaces trimethylsilyl with trifluoromethyl (CF₃) at position 3.

- Implications : The CF₃ group is strongly electron-withdrawing, increasing the pyridine ring’s electrophilicity. This compound may exhibit higher reactivity in SNAr reactions compared to the silylated analog .

2-Chloro-4-(trifluoromethyl)pyridine

- CAS : 81565-18-6

- Molecular Formula : C₆H₃ClF₃N

- Molecular Weight : 181.54 g/mol

- Key Differences : Lacks both fluorine and trimethylsilyl groups; CF₃ at position 4.

- Implications : Simpler structure with fewer substituents reduces steric hindrance, making it a preferred substrate for large-scale industrial reactions .

Physicochemical and Reactivity Comparisons

Physical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|

| Target Compound | 203.74 | Not reported | 2-Cl, 4-F, 3-SiMe₃ |

| 2-Chloro-4-iodo-3-(trimethylsilyl)pyridine | 342.63 | Not reported | 2-Cl, 4-I, 3-SiMe₃ |

| 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine | 199.54 | Not reported | 2-Cl, 4-F, 3-CF₃ |

| 2-Chloro-4-(trifluoromethyl)pyridine | 181.54 | Not reported | 2-Cl, 4-CF₃ |

- Trends : Bulky substituents (e.g., SiMe₃, CF₃) generally lower melting points due to reduced crystal lattice stability. Halogen size (F vs. I) impacts solubility in polar solvents .

Reactivity

- Nucleophilic Aromatic Substitution (SNAr) : The target compound’s chlorine at position 2 is activated by electron-withdrawing groups (F, SiMe₃), making it susceptible to displacement. In contrast, trifluoromethyl analogs (e.g., 71701-96-7) exhibit faster SNAr rates due to CF₃’s stronger electron-withdrawing effect .

- Cross-Coupling Reactions : The trimethylsilyl group in the target compound can act as a directing group in palladium-catalyzed couplings, whereas iodine in 2-Chloro-4-iodo-3-(trimethylsilyl)pyridine facilitates Ullmann or Suzuki-Miyaura reactions .

Biological Activity

2-Chloro-4-fluoro-3-(trimethylsilyl)pyridine is a pyridine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of halogen and trimethylsilyl groups, which can influence its interaction with biological targets. Understanding its biological activity is crucial for developing new therapeutic agents.

- Molecular Formula : C8H10ClFNSi

- Molecular Weight : 199.7 g/mol

- IUPAC Name : 2-chloro-4-fluoro-3-(trimethylsilyl)pyridine

The biological activity of 2-Chloro-4-fluoro-3-(trimethylsilyl)pyridine is largely attributed to its ability to interact with specific protein targets. The halogen substituents enhance the compound's lipophilicity and binding affinity, which can modulate various biological pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Antiviral Activity : Some studies have shown that pyridine derivatives can inhibit viral replication by targeting viral enzymes or cellular receptors involved in the viral life cycle.

- Antitumor Properties : The compound has been evaluated for its potential as an anticancer agent, particularly through mechanisms involving apoptosis induction and cell cycle arrest.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, which could be beneficial in treating diseases related to enzyme dysregulation.

Case Studies and Research Findings

- Antiviral Studies : A study demonstrated that similar pyridine derivatives effectively inhibited the activity of NS5B RNA polymerase in vitro, showcasing their potential as antiviral agents against Hepatitis C virus (HCV) .

- Antitumor Activity : In a series of experiments, compounds structurally related to 2-Chloro-4-fluoro-3-(trimethylsilyl)pyridine were shown to induce apoptosis in cancer cell lines, with IC50 values indicating significant cytotoxicity at low concentrations .

- Enzyme Interaction : The compound's interaction with target enzymes was assessed using molecular docking studies, revealing strong binding affinities that suggest its potential as a lead compound for further development .

Table 1: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-chloro-4-fluoro-3-(trimethylsilyl)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation and silylation of pyridine precursors. For example, fluorine and chlorine substituents can be introduced via electrophilic substitution using reagents like Cl₂ or fluorinating agents (e.g., Selectfluor®). The trimethylsilyl group is incorporated via nucleophilic substitution or metal-catalyzed silylation.

- Critical Factors : Reaction temperature and base selection (e.g., LDA or NaH) significantly impact regioselectivity. The electron-withdrawing effect of fluorine directs metalation to adjacent positions, as observed in analogous compounds .

- Optimization : Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization improves purity (>97%) .

Q. How can researchers verify the structural integrity of 2-chloro-4-fluoro-3-(trimethylsilyl)pyridine?

- Analytical Workflow :

- NMR : and NMR confirm substituent positions. For instance, the trimethylsilyl group shows a singlet at ~0.3 ppm in NMR, while NMR distinguishes fluorine environments .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₈H₁₀ClFNSi, [M+H]⁺ = 218.03) .

- X-ray Crystallography : Single-crystal analysis resolves steric effects from the bulky silyl group .

Advanced Research Questions

Q. How do the electronic and steric properties of the trimethylsilyl group influence regioselective reactions in this compound?

- Mechanistic Insight : The trimethylsilyl group acts as a steric shield, blocking nucleophilic attacks at the 3-position. Its electron-donating effect via σ-conjugation activates the pyridine ring for electrophilic substitution at the 4- and 6-positions.

- Case Study : In Suzuki-Miyaura coupling, the silyl group directs palladium catalysts to the 2-position, enabling selective C–C bond formation .

- Computational Support : DFT calculations (e.g., using Gaussian 16) model charge distribution, confirming the directing effects .

Q. What strategies resolve contradictions in reported reactivity data for halogenated silylpyridines?

- Data Reconciliation :

- Controlled Experiments : Compare reaction outcomes under varying conditions (e.g., anhydrous vs. protic solvents). For example, hydrolysis of the silyl group in aqueous media may lead to conflicting results .

- Isotopic Labeling : Use or labeling to trace reaction pathways and identify intermediates .

- Meta-Analysis : Cross-reference studies on analogous compounds (e.g., 3,5-difluoro-4-(trimethylsilyl)pyridine) to infer reactivity patterns .

Q. How can this compound be utilized in designing photoactive or catalytic materials?

- Applications :

- Photoredox Catalysis : The fluorine and silyl groups stabilize radical intermediates in visible-light-driven reactions. For example, coupling with aryl halides under Ir(ppy)₃ catalysis yields biaryl products .

- Ligand Design : The silyl group enhances ligand-metal coordination in transition-metal complexes (e.g., Ru or Pd), improving catalytic efficiency in cross-coupling reactions .

Safety and Handling

Q. What are the critical safety protocols for handling 2-chloro-4-fluoro-3-(trimethylsilyl)pyridine?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.